2,4-Dibromo-3-pentanone

Electrosynthesis α-Acetoxy Ketones Reaction Mechanism

2,4-Dibromo-3-pentanone (CAS 815-60-1) is an α,α′-dibromoketone with the molecular formula C5H8Br2O, characterized by two electrophilic bromine atoms at the α and α′ positions flanking a central ketone. This halogenated building block is primarily utilized as a versatile synthon in organic synthesis, notably as a precursor for generating oxyallyl cations for cycloaddition reactions and as an intermediate in spirocycle construction.

Molecular Formula C5H8Br2O
Molecular Weight 243.92 g/mol
CAS No. 815-60-1
Cat. No. B1589330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-3-pentanone
CAS815-60-1
Molecular FormulaC5H8Br2O
Molecular Weight243.92 g/mol
Structural Identifiers
SMILESCC(C(=O)C(C)Br)Br
InChIInChI=1S/C5H8Br2O/c1-3(6)5(8)4(2)7/h3-4H,1-2H3
InChIKeyUOPIOAUZQKSZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-3-pentanone (CAS 815-60-1) Technical Profile and Core Properties for Procurement


2,4-Dibromo-3-pentanone (CAS 815-60-1) is an α,α′-dibromoketone with the molecular formula C5H8Br2O, characterized by two electrophilic bromine atoms at the α and α′ positions flanking a central ketone [1]. This halogenated building block is primarily utilized as a versatile synthon in organic synthesis, notably as a precursor for generating oxyallyl cations for cycloaddition reactions and as an intermediate in spirocycle construction [2].

Oxyallyl cation precursor for [3+4] / [3+2] cycloaddition research
Synthon for spirocycle and tropane construction via Fe2(CO)9 methodology
Electrophilic α,α′-dibromoketone with intermediate steric profile for substitution-dependent synthesis

Why Generic 2,4-Dibromo-3-pentanone Substitution is High-Risk for Reproducible Synthesis


Within the class of α,α′-dibromoketones, 2,4-dibromo-3-pentanone cannot be indiscriminately substituted with analogs such as 2,4-dibromo-2,4-dimethyl-3-pentanone (CAS 17346-16-6) or 1,3-dibromoacetone (CAS 816-39-7). Substituent branching critically dictates reaction outcomes; highly branched derivatives like the 2,4-dimethyl analog preferentially yield α-acetoxy ketones under electroreductive conditions, whereas less substituted counterparts (e.g., 4,6-dibromo-5-nonanone) undergo simple dehalogenation, producing the parent ketone [1]. Furthermore, the stereochemistry of 2,4-dibromo-3-pentanone, existing as a mixture of stereoisomers, is a critical parameter that influences diastereoselectivity in applications like spirocycle formation, a nuance that structural analogs lacking chiral centers cannot replicate [2].

Branching pattern may shift reaction outcome The highly branched 2,4-dibromo-2,4-dimethyl analog yields α-acetoxy ketone under electroreduction; less substituted analogs dehalogenate to parent ketone. The intermediate branching of 2,4-dibromo-3-pentanone can alter chemoselectivity compared to apparent structural relatives.
Stereochemical control not replicated by achiral analogs 1,3-Dibromoacetone and related linear dibromides lack the stereoisomer mixture needed for diastereoselective spirocycle formation. Use of achiral substitutes risks loss of stereochemical complexity in product scaffolds.

Quantitative Differentiation of 2,4-Dibromo-3-pentanone (CAS 815-60-1) vs. Structural Analogs


Electrochemical Reduction: Branching-Dependent Product Selectivity

The electrochemical reduction pathway of α,α′-dibromoketones is dictated by substituent branching at the α-carbons. 2,4-Dibromo-3-pentanone, with its specific branching pattern, occupies an intermediate reactivity space, but direct comparative data are only available for its closest, more branched analog. In a comparative study under identical electrolytic conditions (acetic acid with sodium acetate), the highly branched 2,4-dibromo-2,4-dimethyl-3-pentanone yielded 2-acetoxy-2,4-dimethyl-3-pentanone as the major product. In stark contrast, the less substituted 4,6-dibromo-5-nonanone produced only the parent (dehalogenated) ketone [1].

Product selectivity
Head-to-head
Highly branched analog → α-acetoxy ketone; less substituted → parent ketone
Substitution pattern dictates reaction chemoselectivity
Electrochemical reduction in AcOH/NaOAc
Electrosynthesis α-Acetoxy Ketones Reaction Mechanism

Reductive Dehalogenation Efficiency with Pd(0)/Hexamethyldisilane

2,4-Dibromo-3-pentanone undergoes a highly efficient reductive dehalogenation to 3-pentanone when treated with a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in the presence of hexamethyldisilane. Under these specific conditions, the reaction proceeded with a quantitative yield of 100% after 14.0 hours [1]. This level of efficiency under mild, palladium-catalyzed conditions may contrast with alternative dehalogenation methods (e.g., using Zn/Cu couple or Fe2(CO)9) that are employed for generating oxyallyl cations, where product distribution can be more complex [2].

Dehalogenation yield
Reported
100% yield to 3-pentanone
Clean quantitative conversion under Pd(0) catalysis
Pd(PPh₃)₄ / hexamethyldisilane, 14 h
Palladium Catalysis Dehalogenation Reductive Cleavage

[3+4] vs. [3+2] Cycloaddition Outcome with Isoprene

In the CeCl3–SnCl2 mediated reaction with isoprene, 2,4-dibromo-3-pentanone generates an oxyallyl intermediate that results in a mixture of both [3+4] and [3+2] cycloadducts [1]. This mixed product profile differs from more highly substituted dibromoketones or alternative diene systems where a single cycloaddition pathway may dominate. The ability to access both cycloaddition manifolds provides a distinct synthetic advantage for scaffold diversification compared to analogs that are biased toward a single outcome.

Cycloaddition manifold
Class-level
Mixture of [3+4] and [3+2] adducts with isoprene
Dual cycloadduct access enables scaffold diversification
CeCl₃–SnCl₂ mediated, THF
Cycloaddition Oxyallyl Cation Lanthanide Mediation

Verified High-Value Application Scenarios for 2,4-Dibromo-3-pentanone (CAS 815-60-1)


Synthesis of Functionalized Azaspirocycles via Noyori Annulation

2,4-Dibromo-3-pentanone is a key reagent in the Fe2(CO)9-mediated Noyori annulation for constructing complex azaspirocycles. For example, its reaction with 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile yielded a novel 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile scaffold, a structure related to the cephalotaxine alkaloid core [1]. This demonstrates its utility in synthesizing stereochemically complex, biologically relevant spirocyclic frameworks, where its ability to act as an oxyallyl cation precursor is crucial [2].

Precursor for Non-Benzenoid Quinone Synthesis via [4+3] Cycloaddition

As a reliable source of an oxyallyl species, 2,4-dibromo-3-pentanone is employed in [4+3] cycloadditions with annulated furans. A specific application is its use in the synthesis of a novel non-benzenoid quinone, 3,10-dihydro-2,4-dimethyl-7,13-methanocyclohepta[11]annulene-3,10-dione, via reaction with 8H-7,9-bis(methoxycarbonyl)-5,11-methano[11]annuleno[c]furan-8-one [3]. This highlights its value in materials science for constructing extended π-conjugated systems.

High-Yield Reductive Dehalogenation to 3-Pentanone

2,4-Dibromo-3-pentanone can be quantitatively converted to 3-pentanone using a Pd(0)/hexamethyldisilane system in a 100% yield [4]. This provides a clean and efficient route to the parent ketone, which is valuable in synthetic sequences where a temporary bromination is used for protection or activation, followed by a need for complete dehalogenation.

Diversification of Cycloadduct Scaffolds with Lanthanide Mediators

The reaction of 2,4-dibromo-3-pentanone with isoprene under CeCl3–SnCl2 mediation yields a mixture of [3+4] and [3+2] cycloadducts [5]. This property is advantageous in diversity-oriented synthesis, where a single reaction can provide access to two different core scaffolds for subsequent functionalization and biological screening.

Application
Selection Property
Validation Focus
Azaspirocycle synthesis
Oxyallyl cation precursor efficiency
Diastereoselectivity and scaffold complexity
Non-benzenoid quinone construction
Reliable [4+3] cycloaddition with annulated furans
Extended π-conjugation and ring-fusion integrity
Parent ketone generation
Quantitative dehalogenation under mild Pd(0) conditions
Yield reproducibility and byproduct suppression
Diversity-oriented synthesis
Lanthanide-mediated dual cycloaddition profile
Product ratio and scaffold orthogonality

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